Home > Products > Screening Compounds P63737 > 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one
2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one - 1780140-45-5

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2640841
CAS Number: 1780140-45-5
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Pyrimidinone is another important component of the compound you’re asking about. It’s a six-membered ring with two nitrogen atoms and a carbonyl group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidinone derivatives can involve reactions with carbonyl compounds .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows increased three-dimensional coverage . The structure of pyrimidinone includes a planar six-membered ring, which contributes to the stability of the molecule .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including functionalization and ring-opening reactions . Pyrimidinone derivatives can participate in reactions with nucleophiles at the carbonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine is a liquid at room temperature with a strong amine-like odor . Pyrimidinone derivatives are typically solid and have higher melting points .

Overview

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities and potential therapeutic applications. Dihydropyrimidinones are particularly notable for their roles in medicinal chemistry, often serving as scaffolds for the development of drugs with antimicrobial, antiviral, and anticancer properties. The compound's unique structure combines a pyrrolidine ring with a dihydropyrimidinone moiety, contributing to its potential biological activity.

Source and Classification

The compound is synthesized primarily through variations of the Biginelli reaction, a well-established multicomponent reaction that typically involves the condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea or thiourea under acidic conditions. The Biginelli reaction is classified under multicomponent reactions, which are characterized by the simultaneous reaction of three or more reactants to form a complex product in a single step. This reaction is particularly valued for its efficiency and simplicity, allowing for the rapid generation of diverse chemical entities from readily available starting materials.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one can be achieved using various methods, including:

Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O
  • Molecular Weight: 208.23 g/mol
  • Structural Features:
    • A pyrrolidine ring connected to a dihydropyrimidinone core.
    • Presence of nitrogen atoms in both the pyrrolidine and pyrimidine rings enhances its potential for biological activity.

Crystallographic studies have shown that this compound crystallizes in specific space groups that can be analyzed using techniques such as X-ray diffraction to determine precise atomic arrangements .

Chemical Reactions Analysis

The compound participates in various chemical reactions typical of dihydropyrimidines:

  1. Condensation Reactions: It can undergo further condensation with different aldehydes or ketones to form more complex derivatives.
  2. Rearrangement Reactions: Under certain conditions, it may rearrange to form other nitrogen-containing heterocycles.
  3. Substitution Reactions: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions with electrophiles.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create new derivatives for further study .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  2. Antiviral Properties: It has been suggested that similar compounds exhibit activity against viral replication mechanisms.
  3. Anticancer Effects: Preliminary studies indicate potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Quantitative structure-activity relationship (QSAR) studies may provide further insights into how structural modifications influence biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within predictable ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds .

Applications

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being explored for their potential use as antimicrobial agents, antiviral drugs, and anticancer therapies.
  2. Biological Research: The compound serves as a model system for studying structure-activity relationships in drug design.
  3. Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules used across various fields of chemistry.
Introduction to 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one in Medicinal Chemistry

Historical Context and Discovery of Dihydropyrimidinone Derivatives

The exploration of dihydropyrimidinone (DHPM) derivatives represents a significant chapter in medicinal chemistry, rooted in the serendipitous discovery of the Biginelli reaction in 1893. This multicomponent reaction elegantly condenses an aldehyde, a β-keto ester, and urea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). For decades, this reaction remained a synthetic curiosity until the late 20th century, when the biological relevance of DHPM scaffolds was unearthed. The pivotal discovery of monastrol in the 1990s—a DHPM derivative acting as a specific mitotic kinesin Eg5 inhibitor—catalyzed intense research into this heterocyclic family for anticancer applications [6]. Subsequent investigations revealed diverse pharmacological activities, including the antiviral agent batzelladine A (isolated from marine sponges) and the clinical antihypertensive agent SQ 32926 [4] [6]. The structural simplicity and synthetic versatility of DHPMs, facilitated by innovations like microwave-assisted and green catalytic Biginelli reactions, enabled rapid diversification. This led to compounds such as YCH3124, a potent USP7 inhibitor with notable antiproliferative effects across multiple cancer cell lines, demonstrating the scaffold’s adaptability in modern drug discovery [1] [6].

Table 1: Key Milestones in DHPM Derivative Development

YearDiscovery/CompoundSignificanceReference
1893Biginelli ReactionFirst reported multicomponent synthesis of DHPMs [4] [6]
1999MonastrolIdentified as selective Eg5 kinesin inhibitor; validated DHPMs in cancer therapy [6]
2000sBatzelladine AMarine-derived DHPM alkaloid with anti-HIV activity [4]
2024YCH3124 (USP7 Inhibitor)Pyrrolo[2,3-d]pyrimidin-4-one derivative with potent anticancer effects [1]

Structural Significance of Pyrrolidine and Dihydropyrimidinone Moieties in Bioactive Compounds

The molecular architecture of 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one integrates two privileged heterocyclic systems, each conferring distinct physicochemical and biointeractive properties. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, enhances bioavailability through several mechanisms: (i) its basicity (pKa ~11.3) facilitates salt formation, improving solubility; (ii) conformational restriction via pseudo-rotation fine-tunes spatial orientation for target engagement; and (iii) hydrogen-bond donor/acceptor capabilities enable critical interactions with biological macromolecules [4] [9]. For example, in the compound 6-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, the pyrrolidine moiety acts as a hydrogen-bond acceptor, augmenting affinity for enzymes like histone deacetylases [9].

Complementarily, the dihydropyrimidinone core provides a semi-rigid, planar structure with:

  • Electrostatic diversity: The lactam (N1–C2=O) and imine (C2=N3) groups create polarized regions for hydrogen bonding and dipole-dipole interactions.
  • Acid-base functionality: N1 and N3 serve as hydrogen-bond donors, while the C2=O group acts as an acceptor, facilitating interactions with targets like adenosine receptors or kinesins [6].
  • Stereoelectronic tunability: Substituents at C4, C5, and C6 modulate electron density, influencing binding kinetics. For instance, 4-aryl groups enhance stacking with hydrophobic enzyme pockets, as seen in USP7 inhibitors where aryl interactions disrupt p53-MDM2 binding [1] [6].

Table 2: Comparative Bioactive Properties of Key Heterocycles in 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

HeterocycleKey PropertiesRole in Bioactivity
Pyrrolidine- Saturated ring with sp³ hybridization- Basic nitrogen (pKa ~11.3)- Conformational flexibilityEnhances solubility, enables salt formation, and provides vector for 3D pharmacophore alignment
Dihydropyrimidinone- Planar, π-conjugated system- Dual H-bond donor sites (N-H)- Strong H-bond acceptor (C=O)Facilitiates stacking in enzyme clefts, participates in catalytic site hydrogen bonding, and allows scaffold decoration

Role of Privileged Structures in Drug Design: Bridging Heterocyclic Chemistry and Pharmacology

Privileged structures—molecular frameworks capable of high-affinity interactions with multiple targets—have revolutionized rational drug design. DHPMs and pyrrolidines independently exemplify this concept: DHPMs exhibit "target promiscuity" in anticancer, antiviral, and anti-inflammatory contexts [6], while pyrrolidines feature in >15% of FDA-approved small-molecule drugs due to their favorable pharmacokinetic profiles [3] [7]. The hybridization of these scaffolds in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one creates synergistic advantages:

  • Enhanced Target Versatility: The fusion merges DHPM’s capacity for nucleic acid mimicry (exploited in 5-fluorouracil analogs) with pyrrolidine’s propensity for G-protein-coupled receptor (GPCR) modulation. This dual capability is evident in compounds like A2B adenosine receptor antagonists, where DHPM-pyrrolidine hybrids show sub-micromolar affinity (Ki = 40.8 nM) and >100-fold selectivity over related subtypes [5].
  • Improved Drug-Likeness: Computational analyses reveal that merging pyrrolidine with DHPM optimizes key parameters: molecular weight (300–500 Da), cLogP (1–3), and hydrogen-bond count (≤10), aligning with Lipinski’s rules. Pyrrolidine’s solubilizing effect counterbalances DHPM hydrophobicity, as demonstrated by derivatives with aqueous solubility >50 µM [4] [9].
  • Mechanistic Diversity: Scaffold hybridization enables multitarget engagement. For instance, DHPM-derived USP7 inhibitors induce p53/p21 accumulation and G1 cell-cycle arrest, while the appended pyrrolidine moiety may concurrently modulate oxidative stress pathways via kinase inhibition—a polypharmacology strategy crucial for complex diseases like cancer [1] [6].

Table 3: Exemplary Hybrid DHPM-Pyrrolidine Scaffolds and Their Activities

Hybrid ScaffoldBiological ActivityMechanistic Insight
Pyrrolo[2,3-d]pyrimidin-4-one (e.g., YCH3124)USP7 inhibition (IC₅₀ < 100 nM)Antiproliferative activityDisrupts ubiquitination pathways; stabilizes tumor suppressors
3-(Pyrrolidin-1-ylethyl)-DHPM derivativesA2B adenosine receptor antagonism (Ki = 40.8 nM)Binds extracellular receptor domains; modulates cAMP signaling
6-Aryl-3-(pyrrolidin-3-yl)-DHPMsAntimicrobial (MIC = 12.5–25 µg/mL)Targets bacterial topoisomerases or cell-wall synthesis enzymes

The strategic fusion of these heterocycles underscores a paradigm in contemporary medicinal chemistry: leveraging privileged substructures to create "multifunctional pharmacophores" with enhanced efficacy and tunability. As synthetic methodologies advance—particularly C–H activation and photoredox functionalization—the chemical space accessible for optimizing 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one derivatives expands, promising novel therapeutics for oncology, infectious diseases, and metabolic disorders [7] [8].

Properties

CAS Number

1780140-45-5

Product Name

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrimidin-6-one

Molecular Formula

C8H11N3O

Molecular Weight

165.196

InChI

InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12)

InChI Key

FXWBKNAHDBMFOD-UHFFFAOYSA-N

SMILES

C1CNCC1C2=NC=CC(=O)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.